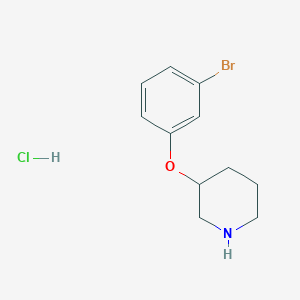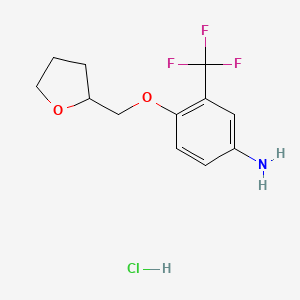![molecular formula C9H12Cl2FN3 B1439233 N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride CAS No. 1158297-70-1](/img/structure/B1439233.png)
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Übersicht
Beschreibung
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride, also known as FBMD, is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential applications in biochemistry, physiology, and pharmacology. FBMD has a unique molecular structure that has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Chemical Synthesis : Research by Harutyunyan (2016) explored the synthesis of derivatives involving nitrogen heterocycles, contributing to the knowledge of chemical reactions and properties related to compounds like N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride (Harutyunyan, 2016).
Biological and Pharmacological Applications
- Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) synthesized a series of benzimidazole derivatives, including compounds structurally similar to this compound, and evaluated their antimicrobial and cytotoxic activities (Noolvi et al., 2014).
- Synthesis for Pharmacological Screening : A study by Binoy et al. (2021) focused on synthesizing derivatives for pharmacological screening, highlighting the compound's potential in developing new pharmaceuticals (Binoy et al., 2021).
- DNA Topoisomerase Inhibition : Alpan et al. (2007) investigated benzimidazole derivatives as inhibitors of type I DNA topoisomerases, which is significant for understanding the compound's role in genetic regulation and potential cancer therapy (Alpan et al., 2007).
Material Science and Other Applications
- Crystal Structure Analysis : The work of Arslan et al. (2004) involved the synthesis of a benzimidazole compound and analysis of its crystal structure, which is vital for understanding its physical and chemical properties (Arslan et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride are currently unknown . The compound belongs to the benzimidazole class, which is known to have a wide spectrum of biological activities .
Mode of Action
Other benzimidazole derivatives have been shown to interact with their targets, leading to various biological effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound.
Biochemische Analyse
Biochemical Properties
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind to specific proteins, altering their conformation and activity. This interaction can lead to the inhibition or activation of enzymatic functions, depending on the nature of the binding . For instance, it may inhibit certain kinases, thereby affecting phosphorylation pathways crucial for cellular signaling .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it affects metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions . This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and dynamics .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its function and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIMPLPNVNMHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



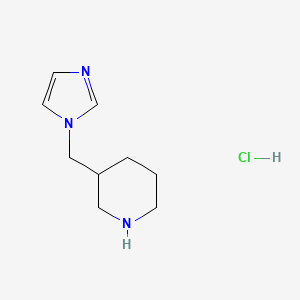
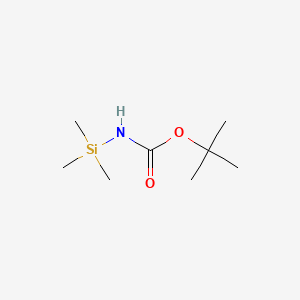
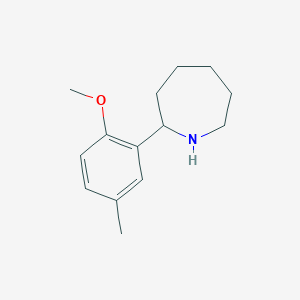

![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)

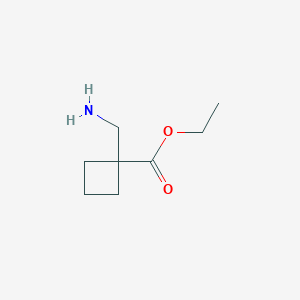

![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)
